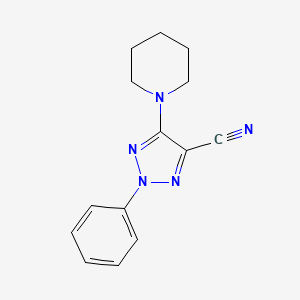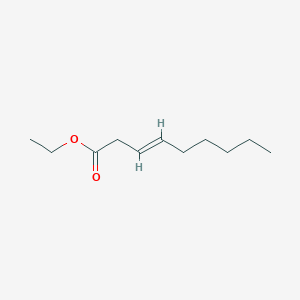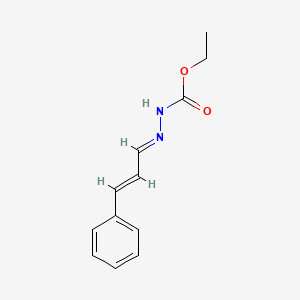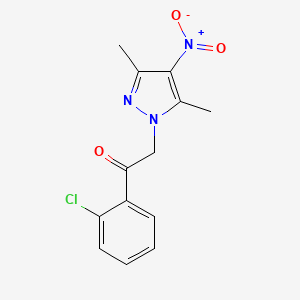
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Analysis and Method Development
Research has shown the development of new methods for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound related to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, in pharmaceutical solutions. The developed methods, based on high performance liquid chromatography with diode-array detection, are highly sensitive and specific, making them crucial for quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).
2. Antidiabetic Potential
Compounds similar to 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, specifically S-substituted derivatives of 1,2,4-triazoles, have been synthesized and evaluated for their potential as diabetes treatment. These derivatives have shown significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential in managing type II diabetes (ur-Rehman et al., 2018).
3. Veterinary Applications and Quality Control
Derivatives of 1,2,4-triazole, such as Trifuzol-Neo, which share a structural relationship with 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile, have shown promise in veterinary medicine due to their antiviral properties. New methods for the quality control of these compounds have been developed, improving the production and safety of veterinary pharmaceuticals (Yaroshenko et al., 2021).
4. Anticancer Research
1,2,4-triazole derivatives have been explored for their anticancer properties. For instance, a novel 1,2,4-triazole derivative showed considerable anticancer activity in a study involving mice with Dalton’s Lymphoma Ascites. This highlights the potential of such compounds in cancer therapy research (Arul & Smith, 2016).
5. Development of Antipsychotic Drugs
The development of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, derived from antipsychotic drugs like sertindole, demonstrates the potential of 2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile related compounds in psychiatric medicine. These derivatives are highly selective alpha 1-adrenoceptor antagonists, indicating their potential use in treating psychiatric disorders (Balle et al., 2003).
Eigenschaften
Produktname |
2-Phenyl-5-(1-piperidinyl)-4-triazolecarbonitrile |
|---|---|
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
2-phenyl-5-piperidin-1-yltriazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N5/c15-11-13-14(18-9-5-2-6-10-18)17-19(16-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
MORDGEGZZASYEZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2=NN(N=C2C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)
![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)
![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)




![2-mercapto-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-3-imidazo[1,2-a]pyridin-4-iumcarboxamide](/img/structure/B1226311.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)